

An In-depth Technical Guide on 1-Cyclopropyl-1H-pyrazol-4-amine

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Compound of Interest

Compound Name: 1-Cyclopropyl-1H-pyrazol-4-amine

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Abstract

This technical guide provides a comprehensive overview of **1-Cyclopropyl-1H-pyrazol-4-amine**, a heterocyclic amine of interest in medicinal chemistry and drug development. The document covers its chemical properties, detailed synthetic protocols, and its potential biological significance, particularly as a scaffold for kinase inhibitors. Notably, as of the date of this publication, the specific crystal structure of **1-Cyclopropyl-1H-pyrazol-4-amine** is not publicly available in crystallographic databases. Therefore, this guide presents data on closely related structures to provide insights into its potential solid-state conformation. The guide also details the experimental workflow for the evaluation of pyrazole-based inhibitors and illustrates the signaling pathway of Transforming Growth Factor- β (TGF- β), a key target for such compounds. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Introduction

Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are a common structural motif in a wide range of biologically active compounds, exhibiting activities such as anti-inflammatory, analgesic, antimicrobial, and anticancer effects. The substitution pattern on the pyrazole ring allows for fine-tuning of the molecule's physicochemical properties and biological activity. **1-Cyclopropyl-1H-pyrazol-4-amine**, with its cyclopropyl group at the N1 position and an amine group at the C4 position, represents a versatile scaffold for the synthesis of more complex molecules, particularly kinase inhibitors. The cyclopropyl group can provide metabolic stability and favorable conformational

constraints, while the amino group serves as a key pharmacophoric feature or a handle for further chemical modifications.

Physicochemical Properties

While specific experimental data for **1-Cyclopropyl-1H-pyrazol-4-amine** is limited, its properties can be predicted based on its structure and data from public chemical databases.

Property	Predicted/Calculated Value	Source
Molecular Formula	C6H9N3	PubChem
Molecular Weight	123.16 g/mol	PubChem
XlogP3	0.5	PubChem
Hydrogen Bond Donor Count	1	PubChem
Hydrogen Bond Acceptor Count	2	PubChem
Rotatable Bond Count	1	PubChem

Crystal Structure

A thorough search of major crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC) and the Crystallography Open Database (COD), did not yield an experimentally determined crystal structure for **1-Cyclopropyl-1H-pyrazol-4-amine**. The lack of this data prevents a detailed analysis of its solid-state conformation, including unit cell parameters, space group, and specific intramolecular bond lengths and angles.

However, to provide some context, the crystallographic data for a related compound, 5-Chloro-1-phenyl-1H-pyrazol-4-amine, is presented below.^[1] It is important to note that the substitution pattern (phenyl at N1, chloro at C5) is different and will significantly influence the crystal packing and molecular conformation compared to the title compound.

Table of Crystallographic Data for 5-Chloro-1-phenyl-1H-pyrazol-4-amine^[1]

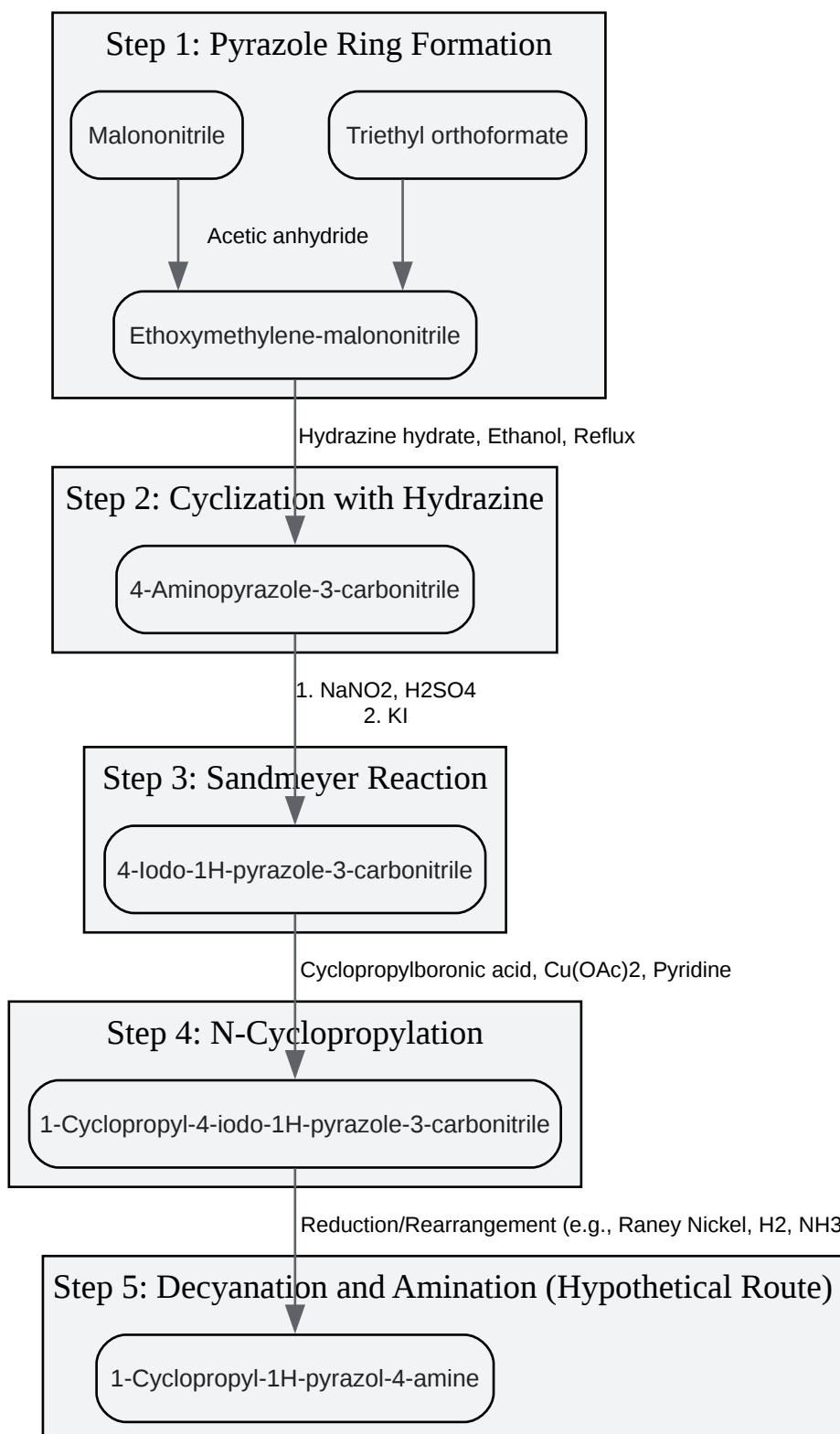
Parameter	Value
Chemical Formula	C9H8CIN3
Crystal System	Monoclinic
Space Group	P21/c
a (Å)	8.8926(6)
b (Å)	9.9679(13)
c (Å)	22.617(2)
α (°)	90
β (°)	92.795(11)
γ (°)	90
Volume (Å³)	876.52(19)
Z	4

Experimental Protocols

Synthesis of 1-Cyclopropyl-1H-pyrazol-4-amine

The synthesis of **1-Cyclopropyl-1H-pyrazol-4-amine** can be achieved through a multi-step process, with the key steps being the formation of the pyrazole ring and the introduction of the cyclopropyl and amino groups. Below is a plausible synthetic route based on established methods for the synthesis of related pyrazole derivatives.[\[2\]](#)[\[3\]](#)

Workflow for the Synthesis of 1-Cyclopropyl-1H-pyrazol-4-amine



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Caption: A plausible multi-step synthetic workflow for **1-Cyclopropyl-1H-pyrazol-4-amine**.

Detailed Protocol:

- Synthesis of Ethoxymethylene-malononitrile: A mixture of malononitrile and triethyl orthoformate in acetic anhydride is heated at reflux. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the excess reagents are removed under reduced pressure to yield the crude product, which can be purified by distillation or recrystallization.
- Synthesis of 4-Aminopyrazole-3-carbonitrile: Ethoxymethylene-malononitrile is dissolved in ethanol, and hydrazine hydrate is added dropwise at room temperature. The reaction mixture is then heated at reflux. After cooling, the precipitated product is collected by filtration, washed with cold ethanol, and dried.
- Synthesis of 4-Iodo-1H-pyrazole-3-carbonitrile: 4-Aminopyrazole-3-carbonitrile is diazotized using sodium nitrite in an acidic medium (e.g., sulfuric acid) at low temperature (0-5 °C). The resulting diazonium salt is then treated with a solution of potassium iodide to yield the iodo-pyrazole derivative.
- Synthesis of 1-Cyclopropyl-4-iodo-1H-pyrazole-3-carbonitrile: The N-cyclopropylation can be achieved via a Chan-Lam coupling reaction. 4-Iodo-1H-pyrazole-3-carbonitrile is reacted with cyclopropylboronic acid in the presence of a copper(II) acetate catalyst and a base such as pyridine in a suitable solvent like dichloromethane or toluene.
- Synthesis of **1-Cyclopropyl-1H-pyrazol-4-amine**: The final step involves the conversion of the iodo and cyano groups to an amino group. This is a challenging transformation and may require exploration of different methodologies. A possible approach could involve a reductive decyanation followed by amination, or a multi-step sequence involving hydrolysis of the nitrile to a carboxylic acid, followed by a Curtius, Hofmann, or Schmidt rearrangement to the amine. A direct reductive amination of a potential 4-formyl precursor could also be explored.

Biological Activity and Signaling Pathways

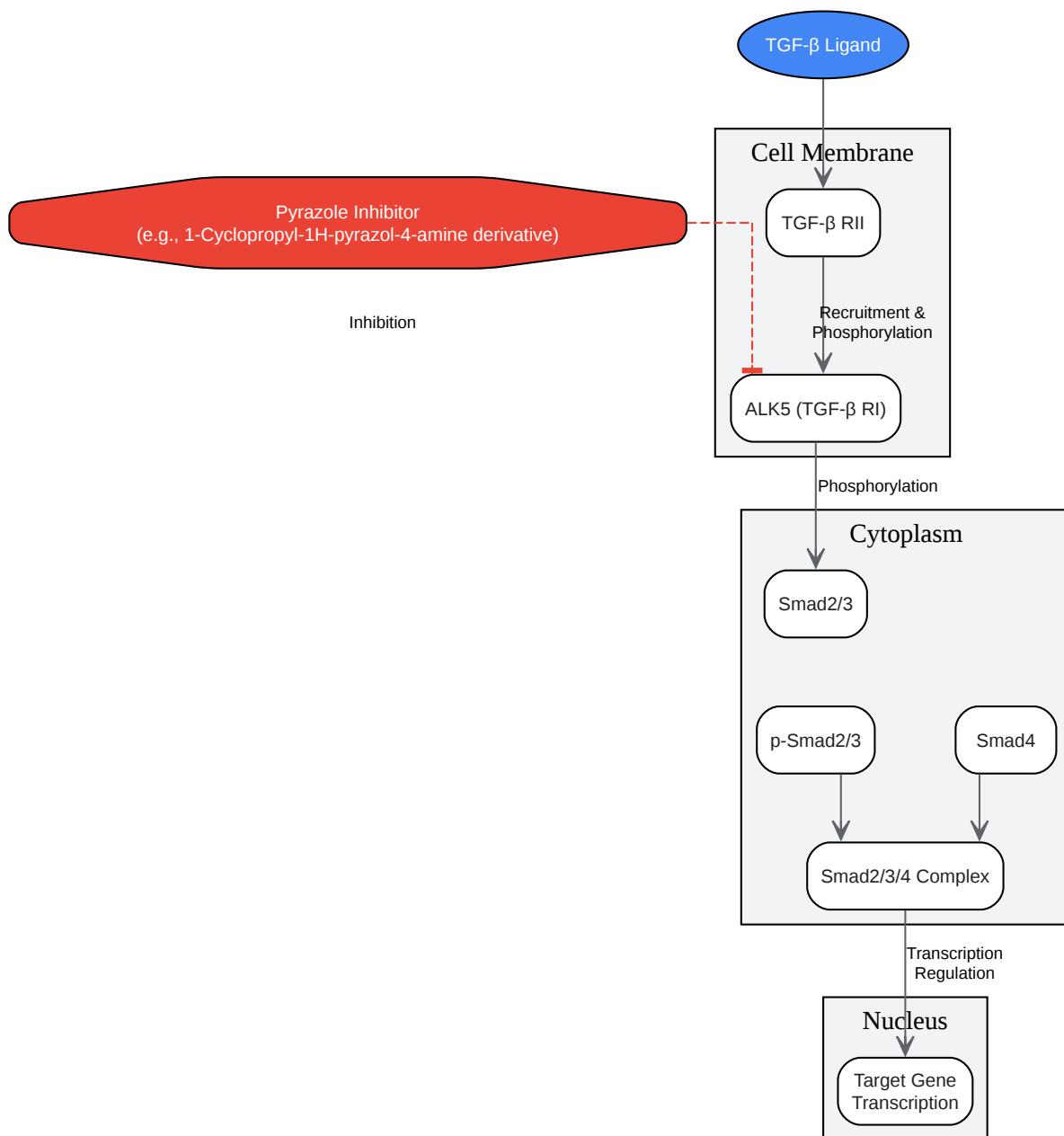
While the specific biological activity of **1-Cyclopropyl-1H-pyrazol-4-amine** is not extensively documented in publicly available literature, the pyrazole scaffold is a known pharmacophore in many kinase inhibitors. Notably, pyrazole derivatives have been identified as potent inhibitors of the Transforming Growth Factor-β (TGF-β) type I receptor (also known as ALK5).^{[4][5]} The

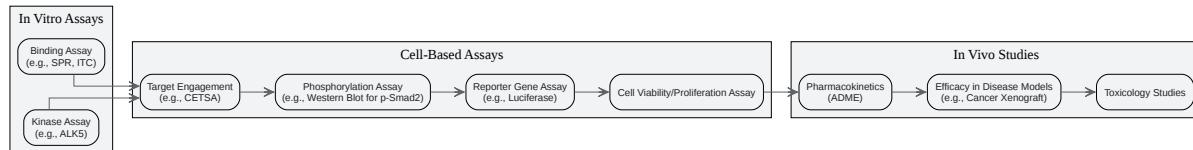
TGF- β signaling pathway plays a crucial role in various cellular processes, and its dysregulation is implicated in diseases such as cancer and fibrosis.

TGF- β Signaling Pathway and Inhibition by Pyrazole Derivatives

The canonical TGF- β signaling pathway is initiated by the binding of a TGF- β ligand to its type II receptor (TGF β RII), which then recruits and phosphorylates the type I receptor (TGF β RI/ALK5). This phosphorylation activates the kinase domain of ALK5, which in turn phosphorylates the downstream signaling molecules Smad2 and Smad3. The phosphorylated Smad2/3 complex then binds to Smad4 and translocates to the nucleus, where it regulates the transcription of target genes involved in cell growth, differentiation, and apoptosis.[\[6\]](#)[\[7\]](#)[\[8\]](#)

Pyrazole-based inhibitors act by competitively binding to the ATP-binding site of the ALK5 kinase domain, thereby preventing the phosphorylation of Smad2 and Smad3 and blocking the downstream signaling cascade.[\[5\]](#)





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